molecular formula C13H16N2O3 B13687191 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

Cat. No.: B13687191
M. Wt: 248.28 g/mol
InChI Key: ASNMWVDKDBWKNT-UHFFFAOYSA-N
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Description

5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 3,4,5-trimethoxyphenyl group and a methyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with an appropriate amine and a source of methyl group under acidic or basic conditions. One common method involves the use of a multistep reaction starting from 3,4,5-trimethoxybenzaldehyde, which undergoes condensation with an amine to form an intermediate Schiff base. This intermediate is then cyclized to form the imidazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as the use of catalysts to enhance the reaction rate. The purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce dihydroimidazole derivatives.

Scientific Research Applications

5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5-phenyl-1H-imidazole
  • 3,4,5-Trimethoxyphenyl derivatives
  • 2-Aminothiazole derivatives

Uniqueness

5-Methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole is unique due to the presence of the 3,4,5-trimethoxyphenyl group, which imparts specific biological activities and chemical properties. This substitution pattern is critical for its activity and distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

5-methyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazole

InChI

InChI=1S/C13H16N2O3/c1-8-7-14-13(15-8)9-5-10(16-2)12(18-4)11(6-9)17-3/h5-7H,1-4H3,(H,14,15)

InChI Key

ASNMWVDKDBWKNT-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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